molecular formula C15H15N5O B12380547 2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol

2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol

Cat. No.: B12380547
M. Wt: 281.31 g/mol
InChI Key: YUFMLHFNWVRCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol is a compound that features an imidazole ring, a pyrimidine ring, and an ethanol group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol can undergo various types of chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, dimethyl sulphoxide (DMSO), ammonium acetate, and various catalysts such as nickel and zinc chloride .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of internal alkynes with iodine in DMSO can produce benzils, which can then be further reacted to form substituted imidazoles .

Scientific Research Applications

2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol is unique due to its specific combination of an imidazole ring, a pyrimidine ring, and an ethanol group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

2-[[4-(4-imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol

InChI

InChI=1S/C15H15N5O/c21-10-8-18-15-17-6-5-14(19-15)12-1-3-13(4-2-12)20-9-7-16-11-20/h1-7,9,11,21H,8,10H2,(H,17,18,19)

InChI Key

YUFMLHFNWVRCRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)NCCO)N3C=CN=C3

Origin of Product

United States

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